(4-(Chloromethyl)phenyl)methanamine hydrochloride
Description
(4-(Chloromethyl)phenyl)methanamine hydrochloride is a benzylamine derivative featuring a chloromethyl (-CH₂Cl) substituent at the para position of the phenyl ring, with the amine group (-CH₂NH₂) forming a hydrochloride salt. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmacologically active heterocycles. For example, it is used to synthesize 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, a precursor for antiparasitic agents targeting metronidazole-resistant Blastocystis sp. . The synthesis typically involves chlorination of a benzyl alcohol derivative using thionyl chloride (SOCl₂) .
Properties
IUPAC Name |
[4-(chloromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQBDWOURBEZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-(Chloromethyl)phenyl)methanamine hydrochloride, also known as a chloromethyl phenyl derivative, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring and a methanamine functional group, with the chemical formula . Its biological activity is primarily linked to its structural features, particularly the amine and chloromethyl groups.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, preliminary tests have shown that it can effectively suppress the growth of both Gram-positive and Gram-negative bacteria .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. A study reported moderate to significant activity against hematological and solid tumor cell lines, including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The compound was compared with standard anticancer drugs, showing comparable potency at concentrations of 100 µM .
Table 1: Cytotoxic Activity Against Various Cell Lines
The biological activity of this compound is thought to involve interactions with specific biological targets. Molecular docking studies have suggested that the compound may bind effectively to protein kinases implicated in cancer progression, including EGFR and VEGFR2. The binding affinities were assessed through competitive inhibition assays, indicating significant inhibitory activity against these targets .
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound could inhibit bacterial growth at concentrations as low as 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
Case Study 2: Anticancer Activity
In a comparative study involving various derivatives of phenylmethanamine compounds, this compound exhibited notable anticancer activity. The study highlighted its potential as a lead compound for developing new anticancer agents, particularly through modifications that enhance its bioavailability and target specificity .
Structure-Activity Relationship (SAR)
The structural modifications of this compound have been explored to optimize its biological activity. Variations in the chloromethyl group and substitutions on the phenyl ring have been systematically studied to determine their effects on potency against cancer cell lines and microbial strains .
Table 2: Structure-Activity Relationship Insights
Scientific Research Applications
The compound exhibits a range of biological activities due to its unique structural features, specifically the presence of a chloromethyl group and a methanamine functional group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (4-(Chloromethyl)phenyl)methanamine hydrochloride. It has shown effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
These findings suggest that the compound could be developed into a potential antimicrobial agent for treating infections caused by these bacteria .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated across several cancer cell lines, demonstrating moderate to significant activity:
- Cell Lines Tested :
- K-562 (chronic myelogenous leukemia)
- MCF-7 (breast adenocarcinoma)
In comparative studies, it exhibited comparable potency to standard anticancer drugs at concentrations around 100 µM. The mechanism of action appears to involve interactions with protein kinases related to cancer progression, such as EGFR and VEGFR2 .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed significant inhibition of bacterial growth. The compound's effectiveness was confirmed through various assays, indicating its potential as a lead candidate in developing new antimicrobial therapies .
Case Study 2: Anticancer Activity
In a comparative analysis involving several derivatives of phenylmethanamine compounds, this compound demonstrated notable anticancer activity. This study suggested that modifications to enhance bioavailability and target specificity could further improve its efficacy as an anticancer agent .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has provided insights into how variations in the chloromethyl group and substitutions on the phenyl ring affect biological activity. Systematic studies have been conducted to optimize the compound's potency against both cancer cell lines and microbial strains .
| Modification Type | Effect on Activity |
|---|---|
| Chloromethyl Group Variations | Altered binding affinity to biological targets |
| Substitutions on Phenyl Ring | Enhanced potency against specific cell lines |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (4-(chloromethyl)phenyl)methanamine hydrochloride with analogs differing in substituents, molecular properties, and applications.
Structural and Molecular Property Comparison
Key Observations:
- Chloromethyl vs. Phenoxy Groups: The chloromethyl group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitutions. Phenoxy-containing analogs (e.g., C₁₃H₁₄ClNO) exhibit greater solubility in organic solvents due to aromatic ether moieties .
- Heterocyclic Analogs : The thiazole-containing derivative (C₁₀H₁₀Cl₂N₂S) introduces sulfur-based heterocyclicity, which is often linked to antimicrobial or antiviral activity .
Preparation Methods
Chloromethylation of 4-Methylbenzoic Acid Derivatives
One patented method involves the chlorination of 4-methylbenzoic acid under controlled conditions to obtain 4-(chloromethyl)benzoic acid derivatives, which can then be transformed into esters or amines. The process includes:
- Cooling a mixture of 4-methylbenzoic acid and an organic solvent to 0–10°C
- Irradiating with a spotlight lamp to initiate the reaction
- Passing chlorine gas to substitute the methyl group with a chloromethyl group, yielding 4-(chloromethyl)benzoic acid
- Subsequent treatment with thionyl chloride and potassium tert-butoxide to form tert-butyl 4-(chloromethyl)benzoate
This method is noted for its mild conditions, simple equipment, and suitability for industrial-scale production due to low cost and easy control of reaction parameters.
Chloromethylation of 2-Phenylpropionic Acid
Another approach uses 2-phenylpropionic acid as the starting material. The chloromethylation is conducted by:
- Mixing 2-phenylpropionic acid with solid formaldehyde
- Dropwise addition of concentrated sulfuric acid at 20–50°C
- Introduction of hydrogen chloride gas while heating to 70–100°C for 10–30 hours to form 2-(4-chloromethylphenyl)propanoic acid
This intermediate is then esterified with methanol in the presence of thionyl chloride at 45–65°C to yield methyl 2-(4-chloromethylphenyl)propionate with high purity and yield.
Conversion to (4-(Chloromethyl)phenyl)methanamine Hydrochloride
While the above patents focus on chloromethylated acid or ester intermediates, the conversion to this compound typically involves:
- Nucleophilic substitution of the chloromethyl group by ammonia or an amine source
- Formation of the amine hydrochloride salt by treatment with hydrochloric acid
This step is generally performed under controlled temperature and solvent conditions to maximize yield and purity.
Detailed Reaction Conditions and Yields
The following table summarizes key conditions and outcomes from the chloromethylation and esterification steps relevant to preparing intermediates leading to this compound:
Research Findings and Industrial Considerations
- The chloromethylation of aromatic methyl groups is efficiently achieved under controlled acidic and halogenation conditions, with temperature and reagent ratios critically influencing yield and selectivity.
- Using 2-phenylpropionic acid as a starting material allows for a two-step synthesis involving chloromethylation and esterification, producing intermediates of high purity (>99%) and good yield (up to 95%), which are suitable for further conversion to the target amine hydrochloride.
- The esterification step using methanol and thionyl chloride is essential to obtain a stable intermediate that can be easily purified by vacuum distillation.
- Industrial applicability is enhanced by the use of readily available raw materials, simple equipment, and mild reaction conditions that minimize environmental impact and production costs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-(Chloromethyl)phenyl)methanamine hydrochloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution of a benzyl chloride precursor with ammonia or amine derivatives under controlled pH and temperature. For example, tetrazine-functionalized analogs (e.g., (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride) are synthesized using click chemistry protocols, where reaction suitability includes copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted inverse electron-demand Diels-Alder (SPIEDAC) reactions .
- Optimization : Purity (>95%) is achieved via recrystallization in ethanol/water mixtures or preparative HPLC. Monitor reaction progress using TLC (silica gel, chloroform/methanol 9:1) and confirm purity via NMR (δ 7.4–7.6 ppm for aromatic protons) and LC-MS (M+H⁺ = 223.67 g/mol) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl and amine groups).
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 223.67).
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) .
Q. How should this compound be stored to ensure stability in long-term studies?
- Storage : Store at −20°C in airtight, light-protected containers to prevent hydrolysis of the chloromethyl group. For short-term use (≤1 week), room temperature (RT) is acceptable if the compound is lyophilized and desiccated .
Advanced Research Questions
Q. How can reaction yields be improved in bioorthogonal applications using this compound?
- Optimization Strategies :
- Stoichiometry : Use a 1.2:1 molar ratio of tetrazine to trans-cyclooctene (TCO) for SPIEDAC reactions to minimize unreacted starting material.
- Catalysis : Add 5 mol% Cu(I) for CuAAC reactions, with sodium ascorbate as a reductant.
- Solvent : Perform reactions in anhydrous DMF or THF to avoid side reactions with water .
Q. What computational tools are effective for studying the reaction mechanisms involving this compound?
- Approach :
- DFT Calculations : Use Gaussian or ORCA to model transition states in click reactions (e.g., tetrazine ligation).
- Molecular Dynamics : Simulate solvent effects on reaction kinetics using GROMACS. Reference experimental InChI/SMILES data for force field parameterization .
Q. How can researchers address discrepancies in observed vs. theoretical molecular weights during characterization?
- Troubleshooting :
- By-Product Analysis : Use LC-MS to identify hydrolysis products (e.g., benzyl alcohol derivatives from chloromethyl group degradation).
- Isotopic Patterns : Check for chlorine isotopic signatures (³⁵Cl:³⁷Cl ≈ 3:1) to confirm intact chloromethyl groups .
Data Contradictions and Resolutions
- Storage Temperature : recommends −20°C, while cites RT stability. Resolution: Lyophilized samples tolerate RT for short durations, but −20°C is critical for aqueous solutions to prevent decomposition.
- Purity Metrics : Assay values (95% in ) may vary due to residual solvents. Mitigate by using Karl Fischer titration for water content and GC-MS for solvent traces .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
